molecular formula C14H26O3 B12949514 tert-Butyl 10-oxodecanoate

tert-Butyl 10-oxodecanoate

Cat. No.: B12949514
M. Wt: 242.35 g/mol
InChI Key: PYZPBNOSMNJGAU-UHFFFAOYSA-N
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Description

Contextualization within Long-Chain Aliphatic Keto-Ester Chemistry

Long-chain aliphatic keto-esters are organic molecules that feature a lengthy carbon chain, a ketone (or oxo) functional group, and an ester functional group. Their extended aliphatic nature often imparts properties such as hydrophobicity, while the keto and ester groups provide sites for a wide array of chemical transformations. These compounds are valuable intermediates in the synthesis of various fine chemicals, including pharmaceuticals, agrochemicals, and flavorings. rsc.orgmdpi.cominchem.org

The position of the keto group along the carbon chain is a critical determinant of the molecule's reactivity and potential applications. For instance, β-keto-esters (where the ketone is on the carbon adjacent to the ester's carbonyl group) are particularly important synthons due to the acidity of the α-proton and the ability to undergo a variety of condensation and alkylation reactions. rsc.org In the case of tert-Butyl 10-oxodecanoate , the ketone is located at the 10-position, indicating it is a ω-1 keto-ester, which influences its synthetic utility in different ways, often involving reactions at the terminal end of the molecule.

Research into long-chain aliphatic keto-esters is active, with studies focusing on novel synthetic methods and their application as building blocks for more complex molecules. For example, enzymes like α-keto ester reductases have been studied for their ability to stereoselectively reduce long-chain aliphatic keto-esters. oup.com Furthermore, the transformation of long-chain esters into ketones is a studied process for producing materials like surface-active agents.

Significance of the tert-Butyl Ester Moiety in Contemporary Organic Synthesis

The tert-butyl ester is a widely utilized functional group in organic synthesis, primarily valued as a protecting group for carboxylic acids. thieme-connect.comyoutube.com Its significance stems from a unique combination of stability and controlled reactivity.

The bulky tert-butyl group provides considerable steric hindrance, which protects the ester from nucleophilic attack under many reaction conditions where other esters, like methyl or ethyl esters, might react. youtube.com This stability allows chemists to perform reactions on other parts of the molecule without affecting the ester functionality.

Despite its stability, the tert-butyl ester can be cleaved (deprotected) under specific and relatively mild acidic conditions, often using reagents like trifluoroacetic acid. youtube.comlookchem.com This selective removal is crucial in multi-step syntheses, allowing for the unmasking of the carboxylic acid at the desired stage. This orthogonality is a key principle in modern synthetic strategy. The deprotection mechanism typically proceeds through a stable tert-butyl carbocation, which is a key feature of its reactivity. youtube.com

Overview of Current Research Trajectories for Structurally Related Keto-Esters and tert-Butyl Derivatives

Current research involving keto-esters and tert-butyl derivatives is diverse and spans multiple fields of chemistry. A significant area of investigation is the development of new catalytic methods for their synthesis. This includes the use of transition metal catalysts and organocatalysts to achieve high yields and stereoselectivity. mdpi.commdpi.com For example, recent advancements have been made in the transesterification of β-keto esters, a key reaction for modifying these structures. rsc.org

In the realm of materials science and drug delivery, long-chain bifunctional molecules are of great interest. A structurally similar compound, 10-(tert-Butoxy)-10-oxodecanoic acid, is commercially available and marketed as a short linker molecule. broadpharm.comszabo-scandic.commedchemexpress.commedchemexpress.com This molecule, featuring a carboxylic acid at one end and a tert-butyl ester at the other, can be used to connect different molecular entities. The carboxylic acid can be coupled with amines or alcohols, while the tert-butyl ester can be selectively deprotected to reveal another reactive carboxylic acid group. broadpharm.comszabo-scandic.commedchemexpress.commedchemexpress.com This highlights a potential application area for compounds like This compound , where the terminal keto group could serve as a handle for further functionalization after the ester has been utilized in a coupling reaction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

tert-butyl 10-oxodecanoate

InChI

InChI=1S/C14H26O3/c1-14(2,3)17-13(16)11-9-7-5-4-6-8-10-12-15/h12H,4-11H2,1-3H3

InChI Key

PYZPBNOSMNJGAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCC=O

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 10 Oxodecanoate and Analogous Structures

Chemical Synthesis Strategies

Chemical synthesis provides a versatile and established toolbox for constructing molecules like tert-Butyl 10-oxodecanoate. These strategies rely on a sequence of well-understood reactions to build the carbon skeleton and install the required functional groups.

Esterification Reactions for tert-Butyl Ester Formation

The tert-butyl ester is a common protecting group for carboxylic acids due to its stability towards nucleophilic attack and its facile removal under mild acidic conditions. thieme-connect.com Several methods are available for its formation.

One common industrial method involves the acid-catalyzed addition of a carboxylic acid to isobutene. google.com This reaction can be catalyzed by soluble strong acids like mineral acids or sulfonic acids, or by insoluble catalysts such as acidic ion-exchange resins. google.com Another effective approach is transesterification, where a more common ester, such as a methyl or ethyl ester, is converted to the tert-butyl ester. thieme-connect.com A mild and efficient method for this transformation involves reacting the methyl ester with potassium tert-butoxide in diethyl ether at ambient temperature. thieme-connect.com The high reactivity of potassium tert-butoxide and the insolubility of the potassium methoxide (B1231860) byproduct drive the reaction to completion in good yields. thieme-connect.com For certain applications, trifluoromethane (B1200692) sulfonic acid has been shown to be a highly efficient catalyst for the addition of isobutylene (B52900) to carboxylic acids at low temperatures. google.com

A novel, metal-free method involves the oxidative esterification of benzyl (B1604629) cyanides with tert-butyl hydroperoxide (TBHP). rsc.org This one-pot reaction proceeds through Csp³–H bond oxidation, C–CN bond cleavage, and C–O bond formation. rsc.org

Table 1: Comparison of Selected tert-Butyl Ester Formation Methods

Method Reagents Catalyst Key Features
Direct Esterification Carboxylic Acid, Isobutene Strong Acid (e.g., H₂SO₄, Sulfonic Acids) Common industrial process; suitable for large scale. google.com
Transesterification Methyl Ester, Potassium tert-butoxide None (Reagent-driven) Mild conditions; high yield; driven by insoluble byproduct formation. thieme-connect.com
Low-Temp Esterification Carboxylic Acid, Isobutylene Trifluoromethane sulfonic acid Highly efficient at temperatures below -7°C. google.com
Oxidative Esterification Benzyl Cyanide, TBHP Metal-free One-pot reaction involving C-C bond cleavage. rsc.org

Carbonyl Group Introduction and Functionalization (e.g., Oxidation, Acylation)

Introducing the ketone functionality at the C-10 position of a decanoate (B1226879) chain requires regioselective methods. A common strategy is the oxidation of a corresponding secondary alcohol. A wide array of reagents can accomplish this transformation, from chromium-based reagents to milder, more selective methods like those mediated by dimethyl sulfoxide (B87167) (Swern, Moffatt) or hypervalent iodine compounds (Dess-Martin periodinane). harvard.edu

Alternatively, the Wacker-Tsuji oxidation offers a method to convert a terminal alkene into a methyl ketone using a palladium(II) catalyst. nih.govchem-station.com To synthesize this compound, a precursor like tert-butyl dec-9-enoate (B1236301) could theoretically be oxidized, although this reaction typically forms methyl ketones (i.e., a carbonyl at the C-9 position). chem-station.comalfa-chemistry.com

Acylation reactions provide another powerful route. Ketone enolates can be acylated using non-enolisable esters, such as diethyl carbonate, to yield β-ketoesters. ucalgary.ca For synthesizing a molecule like this compound, a strategy could involve the acylation of a suitable precursor. For example, the Friedel-Crafts acylation of arenes with oxalyl chloride derivatives can produce α-keto acid esters. mdpi.com More broadly, Grignard and aryllithium reagents react efficiently with diethyl oxalate (B1200264) or acylimidazoles to provide access to diverse α-keto acid esters. mdpi.comorganic-chemistry.org Platinum-catalyzed C-H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate has been demonstrated as an efficient way to introduce an α-keto ester functional group. acs.org

Aliphatic Chain Elongation and Modification Techniques (e.g., Wittig Reactions)

Constructing the ten-carbon aliphatic chain of decanoate often involves carbon-carbon bond-forming reactions to elongate a shorter chain. The Wittig reaction is a cornerstone of organic synthesis for this purpose, converting aldehydes or ketones into alkenes. wikipedia.orgiitk.ac.in This reaction utilizes a phosphorus ylide (a Wittig reagent) to introduce a carbon-carbon double bond with absolute control over its location. masterorganicchemistry.comlibretexts.org

For instance, a five-carbon aldehyde could be reacted with a five-carbon Wittig reagent to construct a ten-carbon backbone containing a double bond. This double bond can then be hydrogenated to form the saturated alkyl chain, and the functional groups at the ends of the precursor molecules can be manipulated to form the ester and ketone moieties. The stereochemistry of the resulting alkene can often be controlled based on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

Stereoselective and Regioselective Synthesis Approaches

Achieving stereoselectivity and regioselectivity is crucial for synthesizing complex molecules with specific biological activities. While this compound itself is achiral, the synthesis of analogous structures often requires precise control over the arrangement of atoms.

For example, methods have been developed for the enantioselective synthesis of α-stereogenic γ-keto esters. acs.org One such strategy employs an umpolung approach using nitro(phenylsulfonyl)methane as an acyl anion precursor in an asymmetric organocatalyzed Michael addition. acs.org Similarly, the preparation of β-stereogenic α-keto esters can be achieved through a copper(II)-catalyzed aerobic deacylation of substituted acetoacetate (B1235776) esters. nih.gov

Regioselectivity is demonstrated in the enzymatic reduction of a β,δ-diketo ester, where different ketoreductases can selectively reduce either the β- or δ-keto group to yield optically pure δ-hydroxy-β-keto esters or β-hydroxy-δ-keto esters. acs.org This high level of control is a hallmark of enzymatic reactions and showcases their power in selective synthesis. acs.org

Process Optimization and Scalability Studies in Organic Synthesis (e.g., Continuous-Flow Systems)

Optimizing reaction conditions is essential for transitioning a synthetic route from the laboratory to an industrial scale. This involves maximizing yield, minimizing waste, and ensuring operational simplicity. Response Surface Methodology (RSM), using approaches like the D-optimal design, is a statistical method used to optimize process parameters such as temperature, catalyst concentration, and reaction time in esterification reactions. ijcce.ac.irresearchgate.netresearchgate.net Kinetic analysis also serves as a valuable tool for the rational optimization of esterification processes, allowing for the use of equimolar reagents and recyclable catalysts. nih.gov

Continuous-flow systems are emerging as a powerful technology for process optimization and scalability. acs.orgsyrris.com These systems offer advantages such as enhanced heat and mass transfer, improved safety for exothermic reactions, and the potential for automation and multistep synthesis in a single, uninterrupted sequence. syrris.com The synthesis of tert-butyl esters has been successfully demonstrated in flow microreactors, offering a direct and sustainable route. amanote.com For example, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids utilizes the in situ hydrolysis of tert-butyl esters, showcasing the efficiency of this technology. acs.orgsyrris.com The scalability of keto ester synthesis has also been demonstrated, with Pd-catalyzed carbonylation of cyclic β-chloro enones allowing for gram-scale production with high purity after a simple workup. acs.org

Biocatalytic and Chemo-Enzymatic Synthesis Routes

Biocatalysis offers an environmentally friendly alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions. nih.gov Enzymes, particularly lipases and dehydrogenases, are widely used in the synthesis of esters and keto compounds.

Lipases are capable of catalyzing esterification and transesterification reactions in non-aqueous environments. mdpi.com They have been successfully used to synthesize various esters, including butyl esters. mdpi.comtandfonline.com For instance, lipase (B570770) B from Candida antarctica (CALB) catalyzes the synthesis of butyl dihydrocaffeate from dihydrocaffeic acid and 1-butanol. mdpi.com Lipase-catalyzed transesterification also provides a general route to prepare β-keto esters under mild, solvent-free conditions. google.com

Alcohol dehydrogenases (ADHs) are valuable for the asymmetric reduction of ketones and keto esters to produce chiral alcohols. nih.gov An ADH from Clostridium acetobutylicum has shown excellent performance in the reduction of various keto esters. thieme-connect.com Such enzymes often require a cofactor like NADPH, and efficient regeneration systems, for example using glucose and a glutamate (B1630785) dehydrogenase, are crucial for the process's viability. thieme-connect.com Chemo-enzymatic routes combine the advantages of both chemical and biological catalysis. For instance, a photocatalytic reaction could be used to produce a ketone, which is then stereoselectively reduced by an alcohol dehydrogenase in a tandem process. acs.org

Table 2: List of Compounds

Compound Name
This compound
Isobutene
Potassium tert-butoxide
Potassium methoxide
Trifluoromethane sulfonic acid
tert-butyl hydroperoxide
Diethyl carbonate
Diethyl oxalate
Ethyl chlorooxoacetate
Nitro(phenylsulfonyl)methane
Triphenylphosphine
Glucose

Enzymatic Reduction of Oxo-Groups in Chiral Keto-Esters (e.g., Ketoreductases)

The stereoselective reduction of the ketone functionality in keto-esters is a critical step in the synthesis of many chiral building blocks. Ketoreductases (KREDs) have emerged as highly efficient biocatalysts for this purpose, offering high enantioselectivity and stereoselectivity in the production of chiral hydroxy esters. rsc.orgfrontiersin.orgnih.gov These NADPH-dependent enzymes provide a green alternative to chemical reducing agents for the synthesis of optically pure compounds. nih.gov

Research has demonstrated the broad applicability of KREDs in the reduction of various α-alkyl-β-keto esters and other keto-esters. frontiersin.orgnih.gov For instance, a study on the asymmetric synthesis of structurally hindered γ- and δ-lactones utilized a novel ketoreductase from Hyphopichia burtoni (HbKR). This enzyme demonstrated the ability to reduce long-chain aliphatic keto acids and esters, such as 4-oxodecanoic acid and 5-oxodecanoic acid, to their corresponding (S)-lactones with greater than 99% enantiomeric excess (e.e.). jiangnan.edu.cn This is particularly relevant to this compound, as it indicates the feasibility of selectively reducing the oxo-group in a long-chain keto-ester.

The substrate scope of ketoreductases has been expanded through protein engineering, allowing for the efficient reduction of bulky and structurally diverse keto-esters. rsc.org Dynamic kinetic resolution (DKR), a process that combines in situ racemization of the substrate with an enantioselective enzymatic reaction, has been successfully applied to the synthesis of chiral α-alkyl-β-hydroxy esters using KREDs. frontiersin.orgnih.gov

Enzyme SourceSubstrateProductEnantiomeric Excess (e.e.)Diastereomeric Ratio (d.r.)
Hyphopichia burtoni (HbKR)4-oxodecanoic acid(S)-γ-decalactone>99%-
Hyphopichia burtoni (HbKR)5-oxodecanoic acid(S)-δ-decalactone>99%-
Ketoreductase KRED-02α-amido-β-keto estercis-(2S,3R)-amino alcohol>99%99%
Ketoreductase KRED-10α-amido-β-keto estertrans-(2R,3R)-amino alcohol>99%98%

Enzymatic Esterification or Transesterification for tert-Butyl Ester Formation

The formation of the tert-butyl ester group in this compound can be achieved through enzymatic esterification or transesterification. Lipases are particularly well-suited for these reactions, as they can function in non-aqueous media, shifting their equilibrium from hydrolysis to synthesis. scielo.br The use of lipases for ester synthesis is a well-established green chemistry approach. scielo.br

While the direct enzymatic esterification with tert-butanol (B103910) can be challenging due to the steric hindrance of the tertiary alcohol, certain lipases have shown activity towards such substrates. nih.gov For instance, lipase-catalyzed synthesis of glucose fatty acid esters has been successfully carried out in tert-butanol. nih.gov More commonly, transesterification reactions are employed.

The synthesis of butyl esters of fatty acids has been extensively studied, providing a good model for the synthesis of tert-butyl esters. Lipases from various microbial sources, such as Candida antarctica Lipase B (CALB), have been shown to efficiently catalyze the synthesis of butyl esters from fatty acids and butanol. kataliz.org.uatandfonline.com CALB, in particular, is a versatile and widely used biocatalyst for ester synthesis due to its high stability and broad substrate specificity. mdpi.comfrontiersin.orgsynapseforges.com

EnzymeSubstrate 1Substrate 2Product
Candida antarctica Lipase B (CALB)Fatty AcidsButanolFatty Acid Butyl Esters
Pseudomonas fragi LipaseOleic AcidPrimary/Secondary AlcoholsOleic Acid Esters
Lipase (general)GlucoseFatty AcidGlucose Fatty Acid Ester

Biocatalytic Cleavage or Formation of tert-Butyl Esters as Protecting Groups (e.g., Lipases, Esterases)

The tert-butyl ester group is frequently used as a protecting group for carboxylic acids in organic synthesis. Its removal typically requires harsh acidic conditions, which may not be compatible with sensitive functional groups in the molecule. Enzymatic hydrolysis offers a mild and selective alternative for the deprotection of tert-butyl esters.

Specific lipases and esterases have been identified that can efficiently hydrolyze the sterically hindered tert-butyl ester bond. An esterase from Bacillus subtilis (BsubpNBE) and Lipase A from Candida antarctica (CAL-A) have been shown to be particularly effective in cleaving tert-butyl esters from various substrates, including amino acid derivatives. google.com This enzymatic deprotection proceeds under neutral pH and at moderate temperatures, preserving other sensitive protecting groups. google.com

The protease subtilisin has also been found to selectively hydrolyze C-terminal tert-butyl esters of peptides, demonstrating the potential for high yields and suppression of unwanted side reactions. google.comnih.gov This highlights the utility of enzymes in the selective manipulation of tert-butyl ester protecting groups.

EnzymeSubstrateReactionKey Finding
Bacillus subtilis Esterase (BsubpNBE)tert-Butyl esters of amino acidsHydrolysisSelective cleavage of the tert-butyl ester
Candida antarctica Lipase A (CAL-A)tert-Butyl esters of amino acidsHydrolysisHigh activity towards tert-butyl esters
SubtilisinC-terminal tert-butyl esters of peptidesHydrolysisHigh yields and selective deprotection
Bacillus subtilis Esterase BS2tert-alcohol estersHydrolysisHigh enantioselectivity for certain substrates

Integration of Chemical and Enzymatic Transformations in Multi-Step Syntheses

The combination of chemical and enzymatic steps in a multi-step synthesis, often referred to as chemoenzymatic synthesis, leverages the strengths of both approaches to create efficient and selective routes to complex molecules. nih.gov This strategy is particularly valuable for the synthesis of chiral compounds where enzymes can introduce stereocenters with high precision.

A chemoenzymatic approach to the synthesis of chiral α-hydroxy amides has been demonstrated, involving an initial highly enantioselective bioreduction of an α-oxo ester using Saccharomyces cerevisiae, followed by a lipase-catalyzed aminolysis of the resulting α-hydroxy ester. researchgate.net This sequential use of a ketoreductase-like activity (from yeast) and a lipase showcases the power of combining different enzymatic transformations.

In the context of preparing molecules like this compound and its derivatives, a multi-step synthesis could involve the chemical synthesis of the 10-oxodecanoic acid backbone, followed by enzymatic esterification to form the tert-butyl ester. Subsequently, an enzymatic reduction of the keto group could be performed to introduce a chiral center, leading to a chiral hydroxy ester. This integrated approach allows for the efficient construction of the carbon skeleton using traditional organic chemistry, while relying on the selectivity of enzymes for key functional group transformations.

StepTransformationCatalystPurpose
1Synthesis of α-oxo esterChemicalFormation of the precursor molecule
2Enantioselective reductionSaccharomyces cerevisiaeIntroduction of a chiral center (hydroxy ester)
3AminolysisCandida antarctica Lipase B (CAL-B)Formation of the final α-hydroxy amide

Reactivity and Mechanistic Investigations of Tert Butyl 10 Oxodecanoate

Enolate Chemistry and Alpha-Functionalization

The presence of alpha-hydrogens adjacent to the ketone carbonyl group at C-10 allows for the formation of enolates, which are potent carbon nucleophiles. masterorganicchemistry.com The ketone in tert-butyl 10-oxodecanoate is unsymmetrical, with enolizable protons at the C-9 (methylene) and C-11 (methyl) positions. This asymmetry leads to the potential for forming two distinct regioisomeric enolates, the kinetic and the thermodynamic enolates, which influences the outcome of subsequent reactions.

Kinetic Enolate: Formation of the kinetic enolate occurs through the rapid, irreversible deprotonation of the most accessible and most acidic alpha-hydrogen. bham.ac.ukmsu.edu For this compound, this typically involves the protons of the C-11 methyl group. The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in aprotic solvents favors the formation of this less substituted enolate. bham.ac.ukyoutube.com

Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, which is typically the more substituted one. bham.ac.uk In this case, it would be formed by deprotonation at the C-9 position. Its formation is favored under conditions that allow for equilibration, such as using a weaker base (e.g., sodium ethoxide, potassium tert-butoxide) at higher temperatures. msu.eduyoutube.com

Enolates are excellent nucleophiles for alkylation reactions, which form new carbon-carbon bonds through an SN2 reaction with an alkyl halide. pressbooks.publibretexts.org The regioselectivity of the alkylation of this compound is directly controlled by the choice of conditions used to generate the enolate.

Direct alkylation of the pre-formed kinetic or thermodynamic enolate allows for the selective introduction of an alkyl group at either the C-11 or C-9 position, respectively. libretexts.org

Parameter Kinetic Alkylation Thermodynamic Alkylation
Position of Alkylation C-11 (Methyl group)C-9 (Methylene group)
Base Strong, hindered (e.g., LDA)Weaker, less hindered (e.g., NaOEt, KOtBu)
Temperature Low (e.g., -78 °C)Higher (e.g., Room Temp. or reflux)
Solvent Aprotic (e.g., THF)Protic or Aprotic
Product Less substituted ketoneMore substituted ketone

Table 1: Comparison of Conditions for Selective Enolate Alkylation.

The reaction proceeds when the nucleophilic enolate ion attacks the electrophilic alkyl halide, displacing the halide leaving group. pressbooks.pub This method is highly effective for introducing primary alkyl groups.

Aldol (B89426) Type Reactions

The enolate of this compound can act as a nucleophile in aldol reactions, attacking a carbonyl electrophile to form a β-hydroxy ketone. wikipedia.orgkhanacademy.org To avoid complex product mixtures from self-condensation, crossed aldol reactions are often employed. wikipedia.org This is typically achieved by generating the enolate of this compound with a strong base like LDA and then adding a non-enolizable aldehyde, such as benzaldehyde, as the electrophile.

The mechanism proceeds via the nucleophilic attack of the enolate on the aldehyde's carbonyl carbon. wikipedia.org The resulting alkoxide intermediate is then protonated during workup to yield the aldol addition product. If the reaction is heated, a molecule of water may be eliminated to form an α,β-unsaturated ketone, a process known as aldol condensation. wikipedia.orgkhanacademy.org

Knoevenagel Condensations

In the Knoevenagel condensation, the ketone of this compound acts as the electrophile. It reacts with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, cyanoacetic acid) in the presence of a weak base catalyst, such as an amine. wikipedia.org

The reaction involves the base-catalyzed formation of a nucleophilic carbanion from the active methylene compound, which then adds to the ketone carbonyl. organic-chemistry.org The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product. wikipedia.org

Reactions of the Ketone Functionality

The carbonyl group at C-10 is electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones where a nucleophile adds to the electrophilic carbonyl carbon, breaking the C-O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.com Subsequent protonation yields the final addition product. This reaction is central to forming new carbon-carbon or carbon-heteroatom bonds at the C-10 position.

Nucleophile Reagent Example Product at C-10
HydrideSodium borohydride (B1222165) (NaBH₄)Secondary alcohol
OrganometallicMethylmagnesium bromide (CH₃MgBr)Tertiary alcohol
CyanideHydrogen cyanide (HCN) / KCNCyanohydrin
AcetylideSodium acetylide (HC≡CNa)Propargyl alcohol
YlideWittig Reagent (Ph₃P=CH₂)Alkene

Table 2: Examples of Nucleophilic Additions to the Ketone of this compound.

The reactivity of the carbonyl can be influenced by steric hindrance, though the long chain in this compound places the ketone in a relatively unhindered environment.

Reductions

The ketone can be selectively reduced to a secondary alcohol without affecting the ester group. The choice of reducing agent is crucial for chemoselectivity. Sodium borohydride (NaBH₄) is a mild reducing agent that readily reduces ketones but typically does not react with esters, making it ideal for this transformation. More powerful reagents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester. Stereoselective reductions can be achieved using chiral reducing agents or enzymatic methods, which can yield specific enantiomers of the resulting alcohol. researchgate.net

Derivatization

The ketone functionality can be converted into various derivatives for purification, characterization, or as a protecting group strategy. copernicus.org These reactions involve condensation with nitrogen-based nucleophiles or the formation of acetals.

Oxime formation: Reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime.

Hydrazone formation: Reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms hydrazones.

Ketal formation: Reaction with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions forms a cyclic ketal, which is a common method for protecting the ketone group from nucleophiles or bases.

Reactivity of the tert-Butyl Ester Moiety

The tert-butyl ester is a robust protecting group for the carboxylic acid functionality. It is highly resistant to basic conditions, nucleophilic attack, and mild reducing agents that would typically cleave other esters like methyl or ethyl esters.

The primary reactivity of the tert-butyl ester is its lability under acidic conditions. organic-chemistry.org Cleavage is typically performed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane. stackexchange.com The mechanism involves protonation of the ester carbonyl oxygen, followed by the elimination of the highly stable tertiary carbocation, the tert-butyl cation. This cation is then typically deprotonated to form isobutylene (B52900) gas. stackexchange.com

Milder conditions, such as using Lewis acids (e.g., zinc bromide) or heating in specific solvents like fluorinated alcohols, can also achieve selective deprotection. researchgate.netresearchgate.netresearchgate.net This acid-catalyzed removal makes the tert-butyl group an orthogonal protecting group to many other functional groups used in complex molecule synthesis.

Ester Hydrolysis and Transesterification Kinetics

The hydrolysis and transesterification of esters are fundamental reactions, the kinetics of which are significantly influenced by the structure of the ester. For tert-butyl esters, the steric hindrance of the tert-butyl group generally makes them resistant to nucleophilic attack under neutral or basic conditions.

Ester Hydrolysis: Acid-catalyzed hydrolysis is the primary method for cleaving tert-butyl esters. The reaction typically follows pseudo-first-order kinetics because it is carried out with a large excess of water. The rate of hydrolysis is dependent on the concentration of the ester and the acid catalyst.

The general mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, due to steric hindrance, the subsequent nucleophilic attack by water is slow. Instead, the mechanism for tert-butyl esters proceeds via a pathway involving the formation of a stable tertiary carbocation.

Transesterification: Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is also influenced by steric factors. Base-catalyzed transesterification is generally slow for tert-butyl esters. Acid-catalyzed transesterification follows a mechanism similar to hydrolysis. The reaction kinetics are complex and can be affected by factors such as catalyst concentration, temperature, and the nature of the alcohol reactant. For instance, the reaction of a triglyceride with methanol (B129727) in the presence of a catalyst involves multiple reversible steps, including the formation of diglyceride and monoglyceride intermediates.

Table 1: Factors Influencing Reaction Kinetics of tert-Butyl Esters

Factor Effect on Hydrolysis Rate Effect on Transesterification Rate Notes
Catalyst Strong acids (e.g., HCl, H₂SO₄) significantly increase the rate. Acid or base catalysts are typically required. Base catalysis is less effective due to steric hindrance. The choice of catalyst can influence selectivity in polyfunctional molecules.
Temperature Increasing temperature generally increases the reaction rate as per the Arrhenius equation. Higher temperatures increase the rate but can also promote side reactions like saponification if a base is used. Optimal temperature is a balance between reaction rate and product stability.
Steric Hindrance The bulky tert-butyl group slows down BAC2 mechanisms, favoring AAL1 cleavage. Steric hindrance from the tert-butyl group makes it one of the more difficult esters to transesterify. Reactant alcohol's steric bulk also plays a crucial role in transesterification kinetics.
Solvent Polar protic solvents can participate in the reaction and stabilize intermediates. The miscibility of the alcohol and ester phases can be rate-limiting; co-solvents may be used. In some transesterification processes, the formation of methyl esters helps to create a single-phase system, accelerating the reaction.

Cleavage Mechanisms of the tert-Butyl Ester as a Carboxyl Protecting Group

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under neutral and basic conditions and its facile removal under acidic conditions. derbytelegraph.co.uk This selective cleavage is a cornerstone of its utility in complex organic synthesis.

The predominant mechanism for the acid-catalyzed cleavage of a tert-butyl ester is the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathway. This mechanism avoids the sterically hindered attack of a nucleophile at the carbonyl carbon.

The steps are as follows:

Protonation: The ether-like oxygen atom of the ester is protonated by a strong acid. This is distinct from typical ester hydrolysis where the carbonyl oxygen is protonated.

Carbocation Formation: The protonated ester undergoes unimolecular cleavage of the alkyl-oxygen bond to form the carboxylic acid and a relatively stable tert-butyl carbocation. This step is the rate-determining step.

Cation Quenching: The tert-butyl cation is highly reactive and is subsequently quenched. It can be deprotonated by a weak base (like the solvent or the counter-ion of the acid) to form isobutylene gas. libretexts.org Alternatively, it can be trapped by a nucleophile. In the presence of trifluoroacetic acid (TFA), it can form tert-butyl trifluoroacetate (B77799) as a byproduct. wikipedia.org

This mechanism is highly favored because of the exceptional stability of the tertiary carbocation intermediate. A variety of acidic reagents can be employed for this deprotection. derbytelegraph.co.uk

Table 2: Reagents and Conditions for tert-Butyl Ester Cleavage

Reagent(s) Typical Conditions Mechanism Notes
Trifluoroacetic Acid (TFA) Neat or in Dichloromethane (DCM), Room Temp. AAL1 Highly effective and common; byproducts like isobutylene and tert-butyl trifluoroacetate can form. libretexts.orgwikipedia.org
Formic Acid Neat, ~70°C AAL1 Milder than TFA, suitable for sensitive substrates. derbytelegraph.co.uk
Hydrochloric Acid (HCl) In dioxane, ether, or acetic acid AAL1 A common and cost-effective reagent. derbytelegraph.co.uk
Sulfuric Acid (H₂SO₄) Catalytic amounts in a protic solvent AAL1 Strong proton source, effective but can sometimes cause charring. derbytelegraph.co.uk
Zinc Bromide (ZnBr₂) In Dichloromethane (DCM) Lewis Acid Catalysis A milder Lewis acid approach that can offer chemoselectivity in the presence of other acid-labile groups.
Thermolysis High temperatures (e.g., >150°C), sometimes in fluorinated alcohols Ei (Elimination, intramolecular) Involves a concerted elimination mechanism to release isobutylene and the carboxylic acid.

Radical Reactions Involving tert-Butyl Moieties (e.g., Peroxide-Mediated Reactions)

The tert-butyl group is a common structural motif in radical chemistry, often serving as a source of radicals when incorporated into a suitable initiator molecule, such as di-tert-butyl peroxide.

Homolytic Cleavage Processes

Homolytic cleavage, or homolysis, is the symmetric breaking of a covalent bond where each fragment retains one of the bonding electrons, resulting in the formation of two radicals. byjus.comchemistrysteps.com This process requires an energy input, typically in the form of heat or ultraviolet (UV) light, to overcome the bond dissociation energy. byjus.comunacademy.com

For molecules containing a tert-butyl group, the weakest bond will preferentially undergo homolysis. In the case of di-tert-butyl peroxide ((CH₃)₃CO-OC(CH₃)₃), the oxygen-oxygen single bond is particularly weak (low bond dissociation energy) and readily cleaves upon heating above 100°C. atamanchemicals.comwikipedia.orgorganic-chemistry.org

Reaction: (CH₃)₃CO-OC(CH₃)₃ → 2 (CH₃)₃CO•

This initial cleavage produces two tert-butoxy (B1229062) radicals ((CH₃)₃CO•). The tert-butoxy radical is itself unstable and can undergo a subsequent fragmentation process known as β-scission. wikipedia.org In this step, a carbon-carbon bond breaks to yield a more stable methyl radical (•CH₃) and an acetone (B3395972) molecule. wikipedia.orgwikipedia.org

Reaction: (CH₃)₃CO• → (CH₃)₂C=O + •CH₃

The formation of the highly reactive methyl radical is often the key step for initiating further radical reactions. wikipedia.org

Radical Initiation and Propagation Mechanisms

Initiation: The process begins with the homolytic cleavage of a radical initiator to generate initial radical species. As described above, di-tert-butyl peroxide is a classic thermal initiator. atamanchemicals.comorganic-chemistry.org The homolysis of its O-O bond produces tert-butoxy radicals. mdpi.com These radicals can then either abstract a hydrogen atom from another molecule or undergo β-scission to form methyl radicals. wikipedia.orgwikipedia.org These primary radicals (tert-butoxy or methyl) are the true initiating species that start the radical chain reaction.

Step 1 (Initiation - Homolysis): (CH₃)₃CO-OC(CH₃)₃ + heat → 2 (CH₃)₃CO•

Step 2 (Initiation - Fragmentation): (CH₃)₃CO• → (CH₃)₂CO + •CH₃

Propagation: Propagation involves a series of steps where a radical reacts with a stable molecule to form a new product and another radical, which continues the chain. The newly formed radical can participate in various reactions, such as hydrogen abstraction or addition to an unsaturated bond.

Hydrogen Abstraction: A radical (R•) can abstract a hydrogen atom from a substrate (e.g., an alkane, R'-H), generating a new radical (R'•) and a stable molecule (R-H).

•CH₃ + R'-H → CH₄ + R'•

Addition to Alkenes: A radical can add across the double bond of an alkene, forming a new carbon-carbon bond and a new carbon-centered radical. This is the key propagation step in radical polymerization. wikipedia.org

•CH₃ + CH₂=CHR' → CH₃-CH₂-C•HR'

These propagation steps continue until the reactive radicals are consumed by termination reactions, such as the combination of two radicals.

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The presence of multiple functional groups allows tert-Butyl 10-oxodecanoate to serve as a versatile building block for the construction of intricate molecular frameworks. Such bifunctional building blocks are fundamental in modern synthesis, enabling chemists to assemble complex structures in a modular and efficient manner. nih.govnih.gov

β-Ketoesters are recognized as essential synthons in the pharmaceutical industry, serving as key intermediates in the synthesis of complex drug molecules. researchgate.net The reactivity of the β-ketoester system, characterized by both electrophilic and nucleophilic potential, allows for the formation of diverse molecular architectures. researchgate.netfiveable.me The tert-butyl ester group, in particular, is widely employed in the synthesis of pharmaceuticals and agrochemicals, often acting as a protecting group for carboxylic acids due to its stability and specific deprotection conditions. google.com

While direct application of this compound in the synthesis of well-known drugs like Cephalosporins or Statins is not prominently documented, the utility of the core β-ketoester structural motif is well-established in these areas. For instance, simpler β-ketoesters are crucial in building the side chains of certain cephalosporin (B10832234) antibiotics. Similarly, the synthesis of statins, a class of cholesterol-lowering drugs, often involves complex intermediates that contain keto and protected ester functionalities. The structural elements present in this compound are analogous to those found in precursors for various pharmacologically active molecules, highlighting its potential as an intermediate in drug discovery and development. nih.gov

Many natural products are biosynthesized through the iterative coupling of bifunctional building blocks. nih.gov This modular approach has inspired synthetic chemists to devise strategies for assembling complex natural products from a limited set of versatile synthons. nih.govresearcher.life this compound fits the profile of such a bifunctional building block. Its two functional groups—the ketone and the tert-butyl ester—can be addressed with high chemoselectivity, allowing for stepwise or orthogonal chemical modifications.

The long aliphatic chain can be incorporated into the carbon skeleton of polyketides, fatty acid derivatives, or other lipophilic natural products. The ketone can be transformed into an alcohol, an amine, or a new carbon-carbon bond, while the ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation or other coupling reactions. This dual reactivity allows it to be integrated into a growing molecular structure, adding a ten-carbon unit with latent functionality at both ends, a strategy often employed in diversity-oriented synthesis. nih.gov

Utilization in Combinatorial Chemistry and Bioconjugation as a Spacer or Linker

In combinatorial chemistry and bioconjugation, linkers and spacers are molecules used to connect a solid support, a biomolecule, or a molecular tag to another chemical entity. wikipedia.orghighforceresearch.com The properties of the linker, such as length, flexibility, and polarity, are critical for the function of the final conjugate. nih.gov

This compound possesses the requisite characteristics of a long-chain, hydrophobic spacer. Its ten-carbon backbone can provide significant spatial separation between two conjugated moieties, which can be crucial for minimizing steric hindrance and preserving the biological activity of a tethered biomolecule.

The bifunctional nature of the molecule is key to its potential application as a linker. acs.orgacs.org For example, the ketone group could be selectively reacted with an aminooxy-functionalized solid support or protein to form a stable oxime linkage. Following this immobilization, the tert-butyl ester group can be deprotected under acidic conditions to reveal a terminal carboxylic acid. This newly available functional group can then be activated and coupled to a peptide, a small molecule from a library, or another biomolecule, completing the linkage. researchgate.net This orthogonal reactivity makes it a candidate for use in solid-phase synthesis, a cornerstone of combinatorial library generation. wikipedia.org

Precursor for the Generation of Diverse Functionalized Compounds

The true synthetic versatility of this compound lies in the rich chemistry of its two functional groups. fiveable.mefiveable.me The ketone and the tert-butyl ester can be independently or sequentially transformed into a wide range of other functionalities, making the compound a valuable starting material for a library of linear, long-chain functionalized molecules. researchgate.netnih.govorganic-chemistry.org

The ketone can undergo nucleophilic addition, reduction, reductive amination, and reactions involving the adjacent α-protons. The tert-butyl ester is a stable protecting group for the carboxylic acid, which can be deprotected and subsequently converted into amides, other esters, or reduced to an alcohol. nih.govresearchgate.net Furthermore, the acidic protons on the carbon alpha to the ketone (C9) can be removed by a strong base to form an enolate, which can then be alkylated to introduce further complexity. jove.com

The table below summarizes some of the potential transformations and the resulting classes of compounds that can be generated from this compound.

Reactive SiteTransformation ReactionResulting Functional GroupProduct Class
Keto Group (C10)Reduction (e.g., with NaBH₄)Secondary Alcoholtert-Butyl 10-hydroxydecanoates
Keto Group (C10)Reductive Amination (e.g., with NH₃/H₂, NaBH₃CN)Primary Aminetert-Butyl 10-aminodecanoates
Keto Group (C10)Wittig ReactionAlkenetert-Butyl 10-methylenedecanoates
Ester GroupAcid-catalyzed Hydrolysis (e.g., with TFA)Carboxylic Acid10-Oxodecanoic acid
Ester Group (after hydrolysis)Amide Coupling (e.g., with an amine, EDC/HOBt)Amide10-Oxodecanamides
Both GroupsReduction (e.g., with LiAlH₄)Primary and Secondary AlcoholsDecane-1,10-diol
α-Carbon (C9)Alkylation (via enolate)Substituted Ketonetert-Butyl 9-alkyl-10-oxodecanoates

Derivatization and Structural Modification Studies

Synthesis of Novel Derivatives from the Oxo-Decanoate Scaffold

The fundamental structure of tert-Butyl 10-oxodecanoate serves as a versatile starting point for the generation of a diverse array of novel chemical entities. The presence of the ketone and ester functional groups allows for a variety of reactions that can introduce new functionalities and complexities.

One primary approach to derivatization involves leveraging the reactivity of the enolizable protons alpha to the ketone. Under basic conditions, an enolate can be formed, which acts as a potent nucleophile. This enolate can then participate in various carbon-carbon bond-forming reactions. For instance, alkylation with a range of alkyl halides can introduce new substituents at the C9 position. The choice of base and reaction conditions can influence the degree and position of alkylation, allowing for the synthesis of a library of mono- or di-alkylated derivatives.

Furthermore, the ketone functionality itself is a gateway to a multitude of derivatives. Condensation reactions with amines or hydrazines can yield imines, hydrazones, and related nitrogen-containing heterocycles. These reactions not only modify the core structure but also introduce new physicochemical properties, such as altered polarity and basicity, which can be valuable in various applications.

The tert-butyl ester, while generally stable, can be hydrolyzed under acidic conditions to the corresponding carboxylic acid. This carboxylic acid derivative then opens up another dimension of synthetic possibilities, including the formation of amides, other esters, and acid chlorides, further expanding the accessible chemical space from the original oxo-decanoate scaffold.

Functional Group Interconversions at the Keto Position

The ketone at the C10 position is a key site for a variety of functional group interconversions, significantly altering the electronic and steric properties of the molecule. These transformations are fundamental in tailoring the reactivity and potential applications of the resulting compounds.

Reduction of the Keto Group: The carbonyl can be readily reduced to a secondary alcohol, yielding tert-butyl 10-hydroxydecanoate. This transformation can be achieved using a variety of reducing agents. Mild, selective reagents such as sodium borohydride (B1222165) (NaBH₄) are effective for this purpose, typically in an alcoholic solvent. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed, though it is less selective and requires anhydrous conditions. The resulting hydroxyl group introduces a site for further functionalization, such as esterification or etherification.

ReagentProductConditions
Sodium Borohydride (NaBH₄)tert-Butyl 10-hydroxydecanoateMethanol (B129727), Room Temperature
Lithium Aluminum Hydride (LiAlH₄)tert-Butyl 10-hydroxydecanoateAnhydrous Ether, followed by aqueous workup

Conversion to Alkenes: The ketone can be converted to an alkene through olefination reactions. The Wittig reaction, utilizing a phosphonium (B103445) ylide, is a classic and effective method to introduce a carbon-carbon double bond at the C10 position. The nature of the ylide determines the substituent on the newly formed double bond. For example, reaction with methylenetriphenylphosphorane (B3051586) would yield tert-butyl 10-methylenedecanoate. Similarly, the Horner-Wadsworth-Emmons reaction provides another route to alkenes, often with better control over the stereochemistry of the double bond.

Reductive Amination: The keto group can be transformed into an amine via reductive amination. This process typically involves the initial formation of an imine or enamine by reaction with an amine, followed by in-situ reduction. A variety of reducing agents can be used, including sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the ketone. This reaction allows for the introduction of primary, secondary, or tertiary amines at the C10 position, depending on the amine used in the initial step.

Modifications and Substitutions on the Alkyl Chain

α-Alkylation and Halogenation: As mentioned, the carbon alpha to the ketone (C9) is readily deprotonated to form an enolate. This nucleophilic enolate can react with various electrophiles. Alkylation with alkyl halides introduces substituents at this position. The reaction's success is often dependent on the choice of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to ensure complete enolate formation and minimize self-condensation. Similarly, α-halogenation can be achieved by treating the enolate with a halogen source, such as N-bromosuccinimide (NBS) or molecular iodine.

ReactionReagent(s)Position of Modification
α-Alkylation1. LDA, 2. Alkyl HalideC9
α-Halogenation1. LDA, 2. NBS or I₂C9

Remote Functionalization: While direct functionalization of the unactivated C-H bonds along the alkyl chain is challenging, strategic approaches can be employed. For instance, radical halogenation could introduce a halogen at various positions, albeit often with low selectivity. More controlled methods might involve the introduction of unsaturation into the chain via other synthetic routes prior to the formation of the decanoate (B1226879) backbone, which could then be further functionalized.

Impact of Structural Changes on Molecular Reactivity and Synthetic Utility

Changes in Reactivity: The conversion of the ketone to an alcohol, for example, removes a site of electrophilicity and introduces a nucleophilic and hydrogen-bond donating group. This fundamentally alters how the molecule interacts with other reagents and its environment. The introduction of an alkene via a Wittig reaction creates a site for a host of addition reactions, such as hydrogenation, halogenation, and epoxidation, opening up new synthetic pathways. Alkylation at the α-position can introduce steric hindrance around the ketone, potentially decreasing its reactivity towards nucleophiles. It can also influence the acidity of the remaining α-proton.

Enhanced Synthetic Utility: The ability to generate a diverse library of derivatives from a single starting material is a cornerstone of modern synthetic and medicinal chemistry. By systematically modifying the structure of this compound, chemists can fine-tune its properties. For example, the introduction of polar groups like hydroxyls or amines can increase water solubility, which can be a critical factor in biological applications. The addition of aromatic rings or other functional groups via alkylation can introduce new binding motifs for interaction with biological targets. The ability to convert the keto-ester into a variety of other functional groups makes it a valuable building block for the synthesis of more complex molecules. The impact of these structural changes allows for the rational design of molecules with specific desired properties, highlighting the significant synthetic utility of the this compound scaffold.

Structural ModificationImpact on ReactivityPotential Synthetic Utility
Reduction of Ketone to AlcoholLoss of electrophilic carbonyl, gain of nucleophilic hydroxylPrecursor for esters, ethers; increased polarity
Conversion of Ketone to AlkeneIntroduction of a site for addition reactionsAccess to a wider range of functional groups
α-AlkylationIncreased steric hindrance, altered acidity of α-protonIntroduction of new substituents for property tuning
Conversion to Carboxylic AcidIncreased acidity, nucleophilicity of carboxylatePrecursor for amides, esters, acid chlorides

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of tert-Butyl 10-oxodecanoate by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR Spectroscopy : The proton NMR spectrum displays distinct signals corresponding to each unique proton environment in the molecule. The tert-butyl group characteristically produces a sharp singlet at approximately 1.45 ppm, integrating to nine protons nih.govacdlabs.com. The protons on the carbon adjacent to the ester carbonyl (C2) and the ketone carbonyl (C9) are expected to appear as triplets around 2.2-2.5 ppm. The protons on the carbon adjacent to the terminal methyl group of the ketone (C11, though not standard nomenclature) would be a singlet around 2.1 ppm. The remaining methylene (B1212753) protons in the long alkyl chain would form a complex multiplet region between approximately 1.2 and 1.6 ppm.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all unique carbon atoms. The two carbonyl carbons are readily identifiable at the downfield end of the spectrum, with the ester carbonyl appearing around 173 ppm and the ketone carbonyl around 209 ppm. The quaternary carbon of the tert-butyl group is typically observed around 80 ppm, while its three equivalent methyl carbons produce a strong signal near 28 ppm nih.gov. The carbons alpha to the carbonyl groups and the rest of the methylene carbons in the chain would have distinct signals in the 20-50 ppm range.

Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
CH ₃-(C=O)- ~2.1 (s, 3H) ~30
-(C=O)-CH ₂- ~2.4 (t, 2H) ~43
-CH ₂-(C=O)O- ~2.2 (t, 2H) ~35
-O-C(CH ₃)₃ ~1.45 (s, 9H) ~28
-O-C (CH₃)₃ - ~80
-(CH₂)₅- ~1.2-1.6 (m, 10H) ~24-29
-(C=O)- (Ester) - ~173

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by two prominent carbonyl (C=O) stretching absorptions. The ester carbonyl typically absorbs at a higher wavenumber, around 1735-1745 cm⁻¹, while the ketone carbonyl appears around 1715 cm⁻¹ researchgate.net. The presence of two distinct peaks in this region is a strong indicator of the keto-ester structure. Additionally, strong C-H stretching bands from the alkyl chain and the tert-butyl group would be observed in the 2850-2960 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ester) ~1740 Strong
C=O Stretch (Ketone) ~1715 Strong
C-H Stretch (sp³) 2850-2960 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural confirmation. For this compound (molar mass: 242.38 g/mol ), under electron ionization (EI), the molecular ion peak (M⁺) at m/z 242 may be observed. A highly characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (56 Da), leading to a prominent peak at m/z 186, or the loss of a tert-butyl radical (57 Da), resulting in a significant ion at m/z 185 nih.gov. Other expected fragments would arise from alpha-cleavage on either side of the ketone carbonyl group.

Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity
242 [M]⁺ (Molecular Ion)
227 [M - CH₃]⁺
185 [M - C₄H₉]⁺ (Loss of tert-butyl radical)
186 [M - C₄H₈]⁺ (Loss of isobutylene)

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a long column with a stationary phase. Compounds are separated based on their boiling points and interactions with the column lining scielo.brnih.gov. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities. A common setup would involve a capillary column with a nonpolar or mid-polarity stationary phase (e.g., FFAP or one based on polysiloxane) and a flame ionization detector (FID) nih.gov.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a rapid, inexpensive, and convenient method for monitoring reaction progress and assessing sample purity nih.gov. A small amount of the compound is spotted onto a plate coated with a stationary phase, typically silica gel. The plate is then placed in a developing chamber with a suitable mobile phase (eluent) researchgate.net. The separation occurs based on the differential partitioning of the compound between the stationary and mobile phases. For a compound of moderate polarity like a keto-ester, a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is commonly used as the eluent nih.gov. The position of the spot is quantified by its retention factor (Rf), and a pure sample should ideally yield a single spot.

Typical Chromatographic Conditions

Technique Parameter Typical Value/System
Gas Chromatography (GC) Stationary Phase FFAP (nitroterephthalic acid-modified polyethylene glycol) or 5% Phenyl Polysiloxane
Carrier Gas Helium or Nitrogen
Detector Flame Ionization Detector (FID)
Temperature Program e.g., 100°C to 250°C at 10°C/min
Thin-Layer Chromatography (TLC) Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (B1210297) (e.g., 4:1 v/v)

The outline mentions isomer separation; however, this compound is an achiral molecule with a defined connectivity, and therefore does not have stereoisomers or common constitutional isomers that would typically require separation during purity assessment.

Computational and Theoretical Studies

Molecular Modeling and Geometry Optimization (e.g., Density Functional Theory, Force Field Methods)

Molecular modeling is a cornerstone of computational chemistry, used to predict the three-dimensional structure of a molecule that corresponds to its lowest energy state. mdpi.comripublication.com For a molecule such as tert-Butyl 10-oxodecanoate, two primary methods would be utilized for geometry optimization: Density Functional Theory (DFT) and Force Field Methods.

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and geometry. ripublication.comnih.gov DFT has become a standard tool for organic molecules due to its balance of accuracy and computational cost. mdpi.com An optimization calculation for this compound using a functional like B3LYP with a basis set such as 6-31G* would yield precise bond lengths, bond angles, and dihedral angles. cnr.it This information is crucial for understanding the molecule's intrinsic geometry in the absence of intermolecular forces.

Force Field Methods , also known as molecular mechanics (MM), treat molecules as a collection of atoms held together by springs, representing the bonds. researchgate.netwustl.edu These methods are computationally less intensive than DFT and are particularly well-suited for large, flexible molecules like long-chain esters. researchgate.netnih.gov A force field such as MMFF94 or OPLS would be used to explore the conformational landscape of this compound, identifying low-energy conformers. researchgate.net

An illustrative comparison of the types of data that would be obtained from these methods for a generic keto-ester is presented in Table 1.

Table 1: Exemplary Data from Geometry Optimization of a Generic Keto-Ester This table presents hypothetical data to illustrate the output of computational methods, as specific data for this compound is not available.

ParameterDFT (B3LYP/6-31G*)Force Field (MMFF94)
C=O (keto) Bond Length~1.21 Å~1.22 Å
C=O (ester) Bond Length~1.20 Å~1.21 Å
C-O (ester) Bond Length~1.34 Å~1.35 Å
O=C-C-C Dihedral Angle~178°~180°
Total Energy-X HartreesY kcal/mol

Reaction Pathway Analysis and Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface that connects reactants to products. acs.orgucsb.edu For reactions involving this compound, such as its formation via Fischer esterification or its participation in subsequent transformations like aldol (B89426) or Claisen condensations, transition state calculations are essential. orgsyn.orgmasterorganicchemistry.comchemguide.co.uk

These calculations aim to locate the transition state, which is a first-order saddle point on the potential energy surface. ucsb.edu The energy of this transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. Methods like DFT are commonly used to optimize transition state geometries and compute their energies. acs.org A frequency calculation is then performed to confirm the identity of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

For example, a computational study of the synthesis of this compound would model the nucleophilic attack of tert-butanol (B103910) on a protonated 10-oxodecanoic acid, identifying the tetrahedral intermediate and the transition states leading to its formation and subsequent dehydration. masterorganicchemistry.comchemguide.co.uk The results of such an analysis would provide a detailed, step-by-step understanding of the reaction mechanism.

Prediction of Stereochemical Outcomes in Asymmetric Syntheses

While this compound itself is achiral, it could be a substrate in an asymmetric synthesis, for instance, in the enantioselective reduction of its ketone group to a chiral alcohol. Computational methods are increasingly used to predict the stereochemical outcome of such reactions, which is crucial for the synthesis of enantiomerically pure compounds. chiralpedia.comnih.gov

Predicting stereoselectivity involves calculating the energies of the diastereomeric transition states that lead to the different stereoisomers. chiralpedia.comnih.gov The stereoisomer formed through the lower energy transition state will be the major product. This energy difference, even if small (a few kcal/mol), can lead to high enantiomeric or diastereomeric excess. nih.gov

Molecular mechanics and DFT are both employed for these predictions. chiralpedia.com For complex systems involving chiral catalysts, a common approach is to model the catalyst-substrate complex and calculate the energies of the transition states for the formation of each possible stereoisomer. acs.orgnih.gov These computational models help in understanding the origin of stereoselectivity and in designing more effective chiral catalysts. chiralpedia.com

Conformational Analysis and Intermolecular Interactions

The long aliphatic chain of this compound allows for a high degree of conformational flexibility. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. lumenlearning.comchemistrysteps.com This is important as the conformation of a molecule can significantly influence its physical properties and reactivity.

Force field methods are particularly powerful for conformational analysis of flexible molecules, as they can rapidly evaluate the energies of a vast number of possible conformations. nih.gov The analysis would reveal the preferred shapes of the decanoate (B1226879) chain, such as extended (all-trans) or folded conformations, and the orientation of the tert-butyl group. nih.govresearchgate.net

Furthermore, computational methods can be used to study intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern the properties of the compound in the liquid and solid states. researchgate.netmdpi.comnih.gov Molecular dynamics simulations, which use force fields to simulate the movement of atoms and molecules over time, can provide insights into the bulk properties of this compound, such as its density, viscosity, and diffusion coefficients, by modeling the interactions between many molecules. researchgate.netnih.gov These simulations can reveal how molecules of long-chain fatty acid esters pack in the liquid phase, which is influenced by interactions between the polar ester head groups and the nonpolar alkyl chains. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What methodologies are optimal for synthesizing tert-Butyl 10-oxodecanoate, and how can purity be verified?

  • Synthesis : The compound is synthesized via reductive ozonolysis of methyl undecylenate, yielding a solid with a melting point of 55°C . Key steps include precise temperature control during ozonolysis and purification via recrystallization.
  • Purity Verification : Use GC-MS to confirm molecular integrity and HPLC to quantify purity (>98%). Differential Scanning Calorimetry (DSC) can validate the melting point .

Q. What analytical techniques are critical for characterizing this compound’s structural and functional properties?

  • Structural Analysis : Employ 1^1H NMR (proton environment at δ 1.25–1.45 ppm for tert-butyl group) and FTIR (C=O stretch at ~1700 cm1^{-1}) .
  • Functional Analysis : Use enzymatic assays (e.g., NAD+^+-dependent oxidation of 10-hydroxydecanoate) to study reactivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Storage : Store in airtight containers at 2–8°C to prevent degradation .
  • Handling : Use non-sparking tools, grounded equipment, and explosion-proof fume hoods. Wear nitrile gloves and chemical-resistant PPE .

Advanced Research Questions

Q. How do reaction conditions (solvent polarity, temperature) influence this compound’s stability in oxidation reactions?

  • Experimental Design : Conduct kinetic studies under varying polar protic (e.g., water) vs. aprotic (e.g., DMSO) solvents. Monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm for carbonyl intermediates) .
  • Data Interpretation : Polar protic solvents accelerate hydrolysis, reducing yield by 30–40% compared to aprotic solvents .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved through experimental optimization?

  • Contradictions : Literature yields range from 65% (crude) to 85% (purified). Discrepancies arise from incomplete ozonolysis or side reactions.
  • Resolution : Optimize reaction time (4–6 hours) and use radical scavengers (e.g., BHT) to suppress side products. Validate via 13^13C NMR for byproduct detection .

Q. How can computational modeling predict this compound’s behavior in novel catalytic systems?

  • Methodology : Perform DFT calculations (B3LYP/6-31G* basis set) to simulate transition states in NAD+^+-dependent oxidation. Compare with experimental kinetic data (e.g., Arrhenius plots) .
  • Validation : Overlay computational predictions with HPLC-measured reaction rates (R2^2 > 0.95 indicates reliability) .

Q. What statistical approaches are suitable for analyzing discrepancies in this compound’s bioactivity assays?

  • Data Analysis : Apply ANOVA to compare enzymatic activity across pH levels (4.0–9.0). Use Tukey’s HSD test to identify significant differences (p < 0.05) .
  • Example Table :

pHActivity (μmol/min)SDp-value vs. pH 7.0
4.012.3±1.20.001
7.032.1±2.5
9.018.7±1.80.012

Methodological Guidelines

  • Experimental Reproducibility : Document reagent lot numbers (e.g., Sigma-Aldrich #T334500) and equipment settings (e.g., GC injector at 250°C) .
  • Data Contradiction Management : Cross-validate results using orthogonal techniques (e.g., LC-MS and enzymatic assays) .

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